

Spectroscopic Profile of 3-Hydroxy-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-4-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-4-methylpyridine** (CAS No. 1121-19-3, Molecular Formula: C₆H₇NO). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data alongside detailed experimental protocols for obtaining and analyzing the spectroscopic profile of this compound. This guide is intended to serve as a valuable resource for researchers in drug discovery and development by providing the foundational spectroscopic knowledge required for characterization, quality control, and further investigation of **3-Hydroxy-4-methylpyridine**.

Chemical Structure and Properties

- IUPAC Name: 4-Methylpyridin-3-ol
- Synonyms: 3-Hydroxy-4-picoline[1]
- CAS Number: 1121-19-3[1][2][3][4][5]
- Molecular Formula: C₆H₇NO[3]
- Molecular Weight: 109.13 g/mol [3]
- Appearance: Yellow-brown solid[2]

- Purity: Typically available at 95% or higher[1][2]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-Hydroxy-4-methylpyridine**. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Weak	C-H stretch (methyl)
1640-1550	Strong	C=C and C=N stretching (pyridine ring)
1470-1430	Medium	C-H bend (methyl)
1300-1200	Strong	C-O stretch (phenolic)
900-675	Strong	C-H out-of-plane bend (aromatic)

Table 2: Predicted ¹H NMR Spectroscopy Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.5-10.5	br s	1H	OH
~8.1-8.3	s	1H	H-2
~7.9-8.1	d	1H	H-6
~7.1-7.3	d	1H	H-5
~2.2-2.4	s	3H	CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). For comparison, the reported ^1H NMR spectrum of the isomeric 3-Hydroxy-6-methylpyridine in DMSO- d_6 shows signals at δ 9.64 (br s, 1H, OH), 8.02 (s, 1H, H-2), 7.07 (d, 1H), 7.05 (d, 1H), and 2.35 (s, 3H, CH_3)[6].

Table 3: Predicted ^{13}C NMR Spectroscopy Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~150-155	C-3
~145-150	C-6
~140-145	C-2
~130-135	C-4
~120-125	C-5
~15-20	CH_3

Note: For comparison, the reported ^{13}C NMR spectrum of the isomeric 3-Hydroxy-6-methylpyridine shows characteristic shifts for the pyridine ring and the methyl group[7].

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
109	100	$[\text{M}]^+$ (Molecular Ion)
81	~50-70	$[\text{M} - \text{CO}]^+$
80	~40-60	$[\text{M} - \text{CHO}]^+$
53	~20-40	$[\text{C}_4\text{H}_3]^+$

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **3-Hydroxy-4-methylpyridine** to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Sample Preparation: A small amount of solid **3-Hydroxy-4-methylpyridine** is placed directly onto the ATR crystal.
- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is collected.
 - The sample is placed on the crystal, and the anvil is engaged to ensure good contact.
 - The sample spectrum is then recorded.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of **3-Hydroxy-4-methylpyridine**.

Methodology: Solution-State NMR

- Sample Preparation:
 - Approximately 5-10 mg of **3-Hydroxy-4-methylpyridine** is accurately weighed and dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.
 - The solution is transferred to a 5 mm NMR tube.
- Instrument Setup:
 - Spectrometer: A 500 MHz (or higher field) NMR spectrometer.
 - Probe: A broadband or dual-channel probe tuned to the frequencies of ¹H and ¹³C.
 - Temperature: 298 K.
- ¹H NMR Data Acquisition:
 - A standard one-pulse experiment is used.
 - Key parameters: 90° pulse width, relaxation delay of 1-2 seconds, and acquisition time of 2-4 seconds.
 - 16-64 scans are typically acquired.
- ¹³C NMR Data Acquisition:
 - A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).
 - Key parameters: 30° pulse width, relaxation delay of 2 seconds.
 - A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to TMS (0.00 ppm).

Mass Spectrometry (MS)

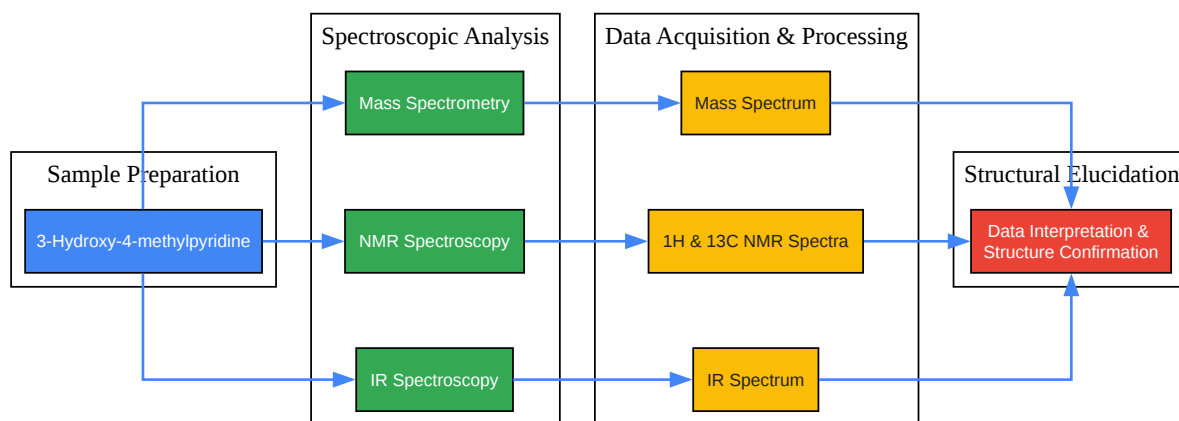
Objective: To determine the molecular weight and fragmentation pattern of **3-Hydroxy-4-methylpyridine**.

Methodology: Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:**
 - A few micrograms of the sample are introduced into the ion source via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
- **Instrument Setup:**
 - **Mass Spectrometer:** A magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer equipped with an EI source.
 - **Ionization Energy:** 70 eV.
 - **Source Temperature:** 150-250 °C.
 - **Mass Range:** m/z 40-400.
- **Data Acquisition:** The mass spectrometer scans the specified mass range, and the detector records the abundance of ions at each m/z value.
- **Data Processing:** The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Hydroxy-4-methylpyridine**.



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References

- 1. 1121-19-3 Cas No. | 3-Hydroxy-4-methylpyridine | Apollo [store.apolloscientific.co.uk]
- 2. 3-Hydroxy-4-methylpyridine 95% | CAS: 1121-19-3 | AChemBlock [achemblock.com]
- 3. tygersci.com [tygersci.com]
- 4. 3-Hydroxy-4-methylpyridine | 1121-19-3 [chemicalbook.com]
- 5. bocsci.com [bocsci.com]
- 6. 3-Hydroxy-6-methylpyridine(1121-78-4) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Hydroxy-6-methylpyridine(1121-78-4) 13C NMR [m.chemicalbook.com]
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